6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide
Overview
Description
6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has shown potential in various scientific research applications. CTQ belongs to the class of tetrahydroquinoline-4-carboxamide derivatives, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various cellular signaling pathways. This compound has been reported to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the aggregation of amyloid-beta peptides by interacting with the peptide and preventing its aggregation. In addition, this compound has been shown to inhibit the formation of alpha-synuclein aggregates by preventing the protein from misfolding.
Advantages and Limitations for Lab Experiments
One of the advantages of 6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide is its potential therapeutic applications in various diseases. This compound has been shown to exhibit anticancer, anti-Alzheimer's, and anti-Parkinson's activities. Another advantage of this compound is its ease of synthesis, which makes it readily available for research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to explore the structure-activity relationship of this compound and its derivatives to optimize its biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Scientific Research Applications
6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In addition, this compound has been found to inhibit the formation of alpha-synuclein aggregates, which are implicated in Parkinson's disease.
properties
IUPAC Name |
6,7-dimethoxy-2-oxo-N-(1-phenylethyl)-3,4-dihydro-1H-quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12(13-7-5-4-6-8-13)21-20(24)15-10-19(23)22-16-11-18(26-3)17(25-2)9-14(15)16/h4-9,11-12,15H,10H2,1-3H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZHDKGRQRXGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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